molecular formula C15H15N3O2 B1620673 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904817-40-9

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Cat. No.: B1620673
CAS No.: 904817-40-9
M. Wt: 269.3 g/mol
InChI Key: JXKJIGQBYJMPKA-UHFFFAOYSA-N
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Description

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid (CAS Number 904817-40-9) is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research . This molecule features a pyrrolidine ring linking two nitrogen-containing heterocycles—a pyridine-3-carboxylic acid and a pyridin-4-yl group—a structural motif common in the development of biologically active substances. Compounds based on the pyrrolidine and pyridine scaffolds are frequently investigated for their potential interaction with various biological targets . Specifically, pyrrolopyridine derivatives, which share structural similarities with this reagent, have demonstrated a broad spectrum of pharmacological activities in scientific literature, including potential applications as analgesic and sedative agents . Furthermore, research into related structures has shown promise in antidiabetic applications by mechanisms such as stimulating glucose uptake into muscle and fat cells, and inhibiting enzymes like aldose reductase, which is implicated in diabetic complications . The presence of both hydrogen bond acceptor and donor sites in its molecular structure makes it a valuable building block for drug discovery. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound as a key intermediate or precursor in the synthesis of more complex molecules for biological screening. Handle with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-15(20)12-3-4-14(17-10-12)18-9-1-2-13(18)11-5-7-16-8-6-11/h3-8,10,13H,1-2,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKJIGQBYJMPKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378094
Record name 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-40-9
Record name 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the construction of the pyrrolidine ring followed by the functionalization of the pyridine moieties. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies on its binding affinity and specificity are crucial for understanding its effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, differing in substituents, ring systems, or functional groups:

Compound Name Molecular Formula CAS Number Molecular Weight Key Structural Features Source/Evidence
This compound C₁₅H₁₅N₃O₂ Not Provided 277.30 g/mol Pyridine core with pyrrolidine (pyridin-4-yl-substituted) and carboxylic acid at C3
6-(Pyrrolidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylic acid C₁₂H₁₁N₅O₂ 1211487-42-1 265.25 g/mol Triazolo-pyridazine core replaces pyridine; pyrrolidine at C6
6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinic acid C₁₈H₂₈FN₂O₃Si 1228666-21-4 382.51 g/mol Fluorine at C2; bulky tert-butyldimethylsilyl (TBS) group on pyrrolidine
6-[2-(Pyrrolidin-1-yl)ethyl]pyridine-3-carboxylic acid C₁₃H₁₆N₂O₂ Not Provided 232.28 g/mol Ethyl linker between pyrrolidine and pyridine; carboxylic acid at C3
6-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid C₉H₁₀N₄O₂ 933709-02-5 206.20 g/mol Pyrimidine core replaces pyridine; carboxylic acid at C4
6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid C₁₂H₁₆N₂O₃ 1156249-64-7 236.27 g/mol Piperidine replaces pyrrolidine; hydroxymethyl group at C3 of piperidine

Functional and Pharmacological Implications

  • Pyrimidine-based analogs (CAS 933709-02-5) exhibit reduced steric bulk compared to pyridine, which may improve membrane permeability .
  • Substituent Effects: Fluorine and TBS Groups: The fluorinated compound (CAS 1228666-21-4) likely exhibits altered electronic properties (e.g., increased acidity of the carboxylic acid) and improved metabolic stability due to the TBS group . Ethyl Linkers: The ethyl-bridged analog (C₁₃H₁₆N₂O₂) may enhance solubility in non-polar environments, though its pharmacokinetic profile remains uncharacterized .
  • Pyrrolidine vs.

Biological Activity

6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring fused with pyridine moieties, which contributes to its unique chemical properties. Its molecular formula is C12H13N3O2C_{12}H_{13}N_3O_2, and it is characterized by the presence of both pyridine and carboxylic acid functional groups.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Construction of the Pyrrolidine Ring : This step often employs cyclization reactions involving pyridine derivatives.
  • Functionalization of Pyridine Moieties : Subsequent reactions introduce the carboxylic acid group, often using specific reagents under controlled conditions.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

CompoundIC50 (μM)Target Enzyme
This compound0.04 ± 0.02COX-2
Celecoxib0.04 ± 0.01COX-2

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It modulates the activity of enzymes involved in inflammatory pathways.
  • Receptor Binding : The compound may bind to receptors involved in pain signaling and inflammation.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal assessed the anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that the compound significantly reduced edema compared to control groups, demonstrating its potential as an anti-inflammatory agent .

Antibacterial Evaluation

In another study, various derivatives of pyridine compounds were synthesized and tested for antibacterial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that derivatives similar to this compound exhibited potent antibacterial effects, supporting its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Route Selection : Begin with condensation of pyridine-4-carbaldehyde with pyrrolidine derivatives, followed by cyclization using catalysts like palladium or copper (e.g., Pd/C or CuI) under inert atmospheres .

  • Optimization : Vary solvents (DMF, toluene) and temperatures (80–120°C) to improve yield. Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization .

  • Yield Enhancement : Use excess reagents in stepwise reactions or introduce microwave-assisted synthesis for faster cyclization .

    • Data Table :
CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd/CDMF1006598
CuIToluene1205895

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology :

  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .
  • NMR : Assign proton environments (e.g., pyrrolidine protons at δ 1.8–2.5 ppm, pyridine protons at δ 7.5–8.5 ppm) and confirm stereochemistry via 13C^{13}\text{C} DEPT .
  • HPLC-MS : Quantify purity (>95%) and detect impurities using C18 columns (mobile phase: acetonitrile/0.1% formic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across different in vitro models?

  • Methodology :

  • Dose-Response Analysis : Test the compound at varying concentrations (0.1–100 µM) in multiple cell lines (e.g., HEK293, HeLa) to establish IC₅₀ values and assess specificity .

  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays (e.g., kinase profiling) to identify molecular targets. Cross-validate with molecular docking simulations .

  • Data Normalization : Account for differences in cell viability assays (MTT vs. ATP-based) by including internal controls and standardizing protocols .

    • Data Table :
Cell LineAssay TypeIC₅₀ (µM)Target EnzymeInhibition (%)
HeLaMTT12.3Topoisomerase78
HEK293ATP-Lite45.7Kinase X32

Q. What strategies are employed to analyze supramolecular interactions in crystal lattices or co-crystals of this compound?

  • Methodology :

  • Single-Crystal XRD : Resolve hydrogen bonding networks (e.g., carboxylic acid dimerization) and π-π stacking between pyridine rings. Use Mercury software for lattice analysis .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) and solvent retention in co-crystals .
  • CSD Database Survey : Compare with structurally similar derivatives (e.g., halogen-substituted analogs) to predict packing motifs .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodology :

  • Forced Degradation : Expose to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic Studies : Calculate activation energy (EaE_a) using Arrhenius plots for thermal decomposition .
  • Storage Recommendations : Store at -20°C in amber vials under nitrogen to prevent hydrolysis/oxidation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Data Contradiction Analysis

Q. How should discrepancies in reported enzyme inhibition profiles be addressed?

  • Methodology :

  • Reproducibility Checks : Validate assays in triplicate with positive controls (e.g., known inhibitors).
  • Buffer Optimization : Test inhibition in varying ionic strengths (e.g., 50–200 mM NaCl) to rule out nonspecific binding .
  • Cross-Study Comparison : Reconcile differences by aligning experimental parameters (e.g., substrate concentration, incubation time) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid
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6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

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